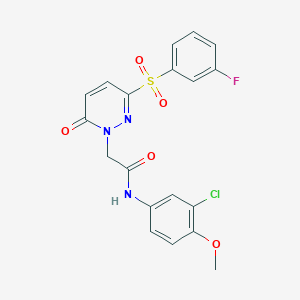

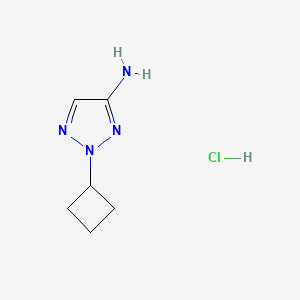

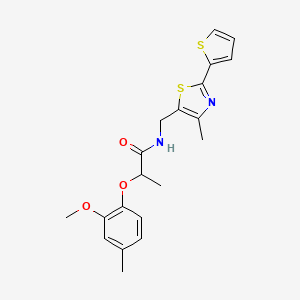

8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, also known as CP-55940, is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system. This compound is known to have a high affinity for both CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. In

Aplicaciones Científicas De Investigación

Antidepressant Activity

A compound closely related to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione was synthesized and found to exhibit antidepressant activity. This synthesized compound, through the interaction of specific precursors with cyclohexylamine, demonstrated pronounced antidepressant effects at certain dosages in experimental models. These findings suggest potential therapeutic applications in the treatment of depression (Феркат Адельзянович Халиуллин et al., 2017; F. Khaliullin et al., 2018).

Cyclin-dependent Kinase Inhibition

The inhibition of cyclin-dependent kinases (cdk) is critical for the regulation of the cell division cycle. Compounds like olomoucine and roscovitine have been shown to exert strong inhibitory effects on p34cdc2/cyclin B kinase. Modifications to the purine ring structure, specifically at positions 1, 3, and 7, are crucial for this inhibitory activity, highlighting the potential of purine derivatives as antimitotic and antitumor drugs (L. Havlícek et al., 1997).

Anti-inflammatory Activity

Substituted analogues based on the purine-2,6-dione ring system have shown significant antiinflammatory activities in models of chronic inflammation. These findings indicate the therapeutic potential of these compounds in managing inflammatory conditions without the side effects commonly associated with traditional anti-inflammatory drugs (J. Kaminski et al., 1989).

Cardiovascular Activity

Derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities. Certain compounds exhibited strong prophylactic antiarrhythmic activity, suggesting their potential use in cardiovascular therapy (G. Chłoń-Rzepa et al., 2004).

Analgesic Activity

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have shown significant analgesic activity in vivo. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, demonstrated stronger analgesic and anti-inflammatory effects than acetylsalicylic acid, indicating their potential as new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).

Propiedades

IUPAC Name |

8-(cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-8-14-29-16-11-6-3-7-12-16)20(23-18)22-15-9-4-2-5-10-15/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3,(H,22,23)(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMMPHEMYFTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)

![3-(3,4-dimethoxyphenethyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865586.png)

![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)